molecular formula C18H16ClN3O5 B2619764 5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941993-04-0

5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2619764
CAS No.: 941993-04-0
M. Wt: 389.79
InChI Key: RLTAVWKZUQNVHX-UHFFFAOYSA-N
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Description

5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, a pyrrolidinone ring, and a nitrobenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is added through a methylation reaction, typically using dimethyl sulfate or methyl iodide in the presence of a base.

    Pyrrolidinone Formation: The pyrrolidinone ring is formed through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

    Amines: Reduction of the nitro group yields amines.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide

Uniqueness

5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-27-16-10-12(5-7-15(16)21-8-2-3-17(21)23)20-18(24)13-9-11(19)4-6-14(13)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTAVWKZUQNVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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